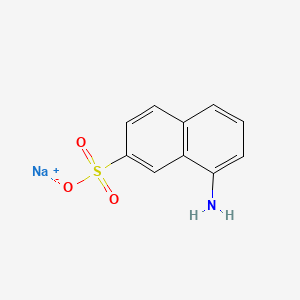

Sodium 8-aminonaphthalene-2-sulphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

6322-37-8 |

|---|---|

Molecular Formula |

C10H9NNaO3S+ |

Molecular Weight |

246.24 g/mol |

IUPAC Name |

sodium;8-aminonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO3S.Na/c11-10-3-1-2-7-4-5-8(6-9(7)10)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |

InChI Key |

GJYIHWVYSDKING-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)[O-])C(=C1)N.[Na+] |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)O)C(=C1)N.[Na+] |

Other CAS No. |

6322-37-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium 8 Aminonaphthalene 2 Sulphonate

Synthetic Routes to Sodium 8-aminonaphthalene-2-sulphonate and its Precursors

The synthesis of this compound and its precursors involves several key chemical reactions, primarily focusing on the introduction and modification of functional groups on the naphthalene (B1677914) ring.

Sulfonation of Naphthalene Analogues

The sulfonation of naphthalene and its derivatives is a foundational step in the synthesis of many aminonaphthalenesulphonic acids. smolecule.com This electrophilic aromatic substitution reaction is highly dependent on reaction conditions, particularly temperature, which dictates the regioselectivity of the sulfonation. smolecule.com For instance, the sulfonation of 1-aminonaphthalene can yield various isomers, and controlling the reaction temperature is crucial for obtaining the desired product. wikipedia.org In a multi-stage process starting from naphthalene, it is first converted to naphthalene-β-sulphonic acid, which is then nitrated to produce a mixture of 5-nitro- and 8-nitronaphthalene-2-sulphonic acid. google.com Subsequent reduction of the 8-nitro isomer leads to the formation of 8-aminonaphthalene-2-sulphonic acid. google.com The sulfonation of 1-aminonaphthalene with sulfuric acid can be optimized by using additives such as amides (e.g., formamide, acetamide) or ureas, which enhance the selectivity for sulfonation at the 4-position. google.com

Amination Reactions (e.g., Bucherer Reaction Variants for Related Compounds)

The Bucherer reaction is a pivotal method for the amination of naphthols to produce naphthylamines, which are key precursors for aminonaphthalenesulphonic acids. smolecule.comwikipedia.orgyoutube.com This reversible reaction involves the treatment of a naphthol with ammonia (B1221849) and sodium bisulfite. wikipedia.orgyoutube.com Specifically, 2-hydroxynaphthalene-8-sulfonic acid can be aminated using ammonium (B1175870) salts under controlled conditions to yield this compound. smolecule.com The reaction is widely utilized in the industrial synthesis of dye precursors. wikipedia.orgyoutube.com The mechanism involves the addition of a bisulfite anion to the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of water and sodium bisulfite to form the naphthylamine. wikipedia.org

Multi-Step Conversions from Related Naphthalene Derivatives

The synthesis of this compound can also be achieved through multi-step conversions from other naphthalene derivatives. A common route involves the nitration of a naphthalenesulphonic acid followed by the reduction of the nitro group to an amino group. For example, 1-nitronaphthalene-8-sulfonic acid can be reduced to yield 1-aminonaphthalene-8-sulfonic acid (Peri acid). wikipedia.org Similarly, the synthesis of 1,7-Cleve's acid (1-aminonaphthalene-7-sulfonic acid) is achieved through a multi-stage process starting from naphthalene. google.com This involves sulfonation, nitration to a mixture of nitro isomers, separation of the isomers, and finally, reduction of the desired nitro isomer. google.com Continuous-flow microreactors have also been employed for the multi-step synthesis of aminonaphthalene derivatives, offering advantages such as improved safety, faster reaction times, and better control over reaction conditions. researchgate.net

Advanced Synthetic Approaches for Derivatives and Analogues

Modern synthetic chemistry offers advanced techniques for the preparation of derivatives and analogues of this compound, enabling the creation of molecules with tailored properties.

Microwave-Assisted Catalytic Coupling Reactions (e.g., Ullmann Condensation)

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The Ullmann condensation, a copper-catalyzed reaction for forming carbon-nitrogen bonds, can be significantly enhanced by microwave irradiation. nih.govacs.orgresearchgate.net This method has been successfully applied to synthesize derivatives of 8-anilinonaphthalene-1-sulfonic acid (ANS) with yields up to 74%. nih.govacs.orgresearchgate.net The reaction involves coupling 8-chloronaphthalene-1-sulfonic acid with various anilines in the presence of a copper(0) catalyst under microwave heating. nih.govacs.org This approach offers several advantages over traditional methods, including milder reaction conditions, shorter reaction times, and improved yields. nih.govacs.orgnih.gov The use of microwave technology dramatically reduces reaction times and increases the efficiency of the coupling process. mdpi.com

Reactivity and Chemical Transformations of the Amino and Sulfonate Moieties

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the electron-donating amino group (-NH₂), the electron-withdrawing and strongly acidic sulfonate group (-SO₃Na), and the extended aromatic system of the naphthalene core. This unique combination of features imparts a rich and varied reactivity profile to the molecule, making it a valuable intermediate in chemical synthesis, particularly for dyes.

The directing effects of the existing substituents govern the positions of further electrophilic aromatic substitution on the naphthalene ring of 8-aminonaphthalene-2-sulphonate. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the sulfonic acid group is a deactivating group, directing electrophiles to the meta position.

In the context of electrophilic aromatic substitution on naphthalene, substitution at the 1-position (or α-position) is generally kinetically favored over the 2-position (or β-position) due to the formation of a more stable carbocation intermediate (a naphthalenonium ion) that preserves one intact benzene (B151609) ring. youtube.com For 8-aminonaphthalene-2-sulphonate, the amino group at C-8 strongly activates the peri position (C-1) and the ortho position (C-7). The sulfonate group at C-2 deactivates the ring, but its influence is less pronounced than the activating effect of the amino group. Therefore, electrophilic attack will preferentially occur on the ring containing the activating amino group. The sulfonation of naphthalene itself is a classic example of electrophilic aromatic substitution where reaction conditions can control the regioselectivity. smolecule.com

A cornerstone of the reactivity of this compound is the transformation of its primary aromatic amino group into a diazonium salt. smolecule.commaxapress.com This reaction, known as diazotization, is typically carried out in a cold, acidic medium (e.g., with hydrochloric acid) by the addition of sodium nitrite (B80452) (NaNO₂). maxapress.comunb.ca The process is highly exothermic, and careful temperature control is crucial to prevent the decomposition of the unstable diazonium salt and to ensure safety. maxapress.commaxapress.com

The resulting diazonium salt is a highly reactive intermediate and a versatile electrophile. maxapress.comwikipedia.org It readily undergoes azo coupling reactions with electron-rich aromatic compounds (coupling components), such as phenols, naphthols, and aromatic amines, to form azo compounds. wikipedia.orgsmolecule.com These compounds are characterized by the presence of an azo group (-N=N-) linking two aromatic systems and are often intensely colored due to their extended conjugated π-electron systems. wikipedia.orgsmolecule.com This reactivity makes this compound a key intermediate in the synthesis of a wide variety of azo dyes. smolecule.comwikipedia.org The coupling reaction is an electrophilic aromatic substitution where the diazonium cation attacks the activated aromatic ring of the coupling partner. wikipedia.org

The amino group of this compound can undergo various functional group interconversions, with acetylation being a prominent example. Acetylation involves treating the compound with an acetylating agent, such as acetic anhydride (B1165640), to convert the amino group (-NH₂) into an acetamido group (-NHCOCH₃). google.comgoogle.com

This transformation serves several purposes in organic synthesis. Firstly, it can be used as a protecting group strategy. The reactivity of the amino group is attenuated by acetylation, preventing it from undergoing unwanted side reactions during subsequent chemical transformations on other parts of the molecule. libretexts.org The amide is generally less nucleophilic and less susceptible to oxidation than the free amine. libretexts.org Secondly, the electronic properties of the substituent are altered, which can influence the course of subsequent reactions like electrophilic substitution. The acetyl group can be removed later by hydrolysis to regenerate the amino group. libretexts.org Industrial processes for the acylation of aminosulfonic acids have been developed, sometimes in the solid phase to improve yield and reduce waste by avoiding the need to salt out the product from aqueous solutions. google.com

The naphthalene core and its substituents can be subjected to both oxidation and reduction reactions, leading to a variety of derivatives.

Oxidation: The naphthalene ring system is susceptible to oxidation, especially under strong oxidizing conditions. For instance, oxidation of naphthalenesulfonic acids with ozone can lead to the cleavage of the aromatic rings. rsc.orgpsu.edu The reaction is believed to proceed via a 1,3-dipolar cycloaddition of ozone to the double bonds with the highest electron density in the naphthalene rings. rsc.orgpsu.edu The amino group is also susceptible to oxidation. smolecule.com In some cases, the azo group in related dye molecules can be oxidized to form azoxy compounds using reagents like hydrogen peroxide. smolecule.com

Reduction: The reduction of related naphthalene derivatives is a common synthetic strategy. For example, aminonaphthalenesulfonic acids can be prepared by the reduction of the corresponding nitronaphthalenesulfonic acids. wikipedia.orgacs.org Azo groups, which are formed from 8-aminonaphthalene-2-sulphonate via diazotization and coupling, can be reduced back to amines using reducing agents like sodium dithionite. smolecule.com The reduction of a nitro group is a key step in the synthesis of 8-aminonaphthalene-1-sulfonic acid (Peri acid) and Laurent's acid. wikipedia.orgacs.org Hydrogenation using catalysts like Palladium on carbon (Pd/C) is an effective method for reducing nitro groups to amines on the naphthalene skeleton. acs.org

This compound and its derivatives are known for their ability to interact with other molecules and ions, forming complexes. This behavior is central to some of its applications in analytical chemistry and biochemistry. smolecule.com

The molecule possesses both a hydrophobic naphthalene core and hydrophilic, charged functional groups (sulfonate and potentially a protonated amino group). This amphiphilic character facilitates interactions with a variety of substrates. The sulfonate group, being a permanent anion in aqueous solution, can participate in electrostatic interactions, anchoring the molecule to cationic sites on proteins or other surfaces. nih.gov This is a form of outer-sphere complexation, where the interaction is primarily electrostatic and does not involve the formation of a direct covalent bond between the sulfonate group and a metal center.

Derivatives like 8-anilinonaphthalene-1-sulfonic acid (ANS) are well-known fluorescent probes that bind to hydrophobic pockets in proteins. nih.gov The binding is thought to involve the sulfonate group anchoring to a cationic residue on the protein surface, allowing the anilinonaphthalene core to insert into a nonpolar region. nih.gov The ability of this compound to act as a reagent for detecting metal ions also stems from its complex-forming ability, likely involving coordination through the amino group and/or the sulfonate oxygen atoms. smolecule.com

Data Tables

Table 1: Summary of Key Chemical Transformations

| Reaction Type | Reagents & Conditions | Product Type | Significance |

| Diazotization | Sodium nitrite (NaNO₂), cold acidic medium (e.g., HCl) | Diazonium Salt | Key reactive intermediate for dye synthesis. smolecule.commaxapress.com |

| Azo Coupling | Diazonium salt + electron-rich aromatic compound (e.g., naphthols) | Azo Compound/Dye | Formation of colored compounds for dyes. wikipedia.orgsmolecule.com |

| Acetylation | Acetic anhydride | N-acetylated derivative | Protection of amino group, modification of reactivity. google.comlibretexts.org |

| Oxidation | Ozone (O₃) | Ring-opened products, organic acids, sulfate (B86663) ions | Degradation pathway of the naphthalene core. rsc.orgpsu.edu |

| Reduction | H₂, Pd/C (for nitro precursors) | Amino group | Synthetic route to aminonaphthalenesulfonic acids. wikipedia.orgacs.org |

Advanced Characterization and Spectroscopic Analysis of Sodium 8 Aminonaphthalene 2 Sulphonate

Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of sodium 8-aminonaphthalene-2-sulphonate, including bond lengths, angles, and connectivity, is determined through a combination of powerful spectroscopic methods.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

For instance, in the ¹H NMR spectrum of a similar compound, sodium 8-(phenylamino)naphthalene-1-sulfonate, the aromatic protons appear as distinct doublets and multiplets in the downfield region, typically between δ 6.5 and 8.5 ppm. nih.gov The chemical shifts and coupling constants of these protons are highly dependent on the substitution pattern on the naphthalene (B1677914) ring. For this compound, the protons on the naphthalene ring would exhibit a complex splitting pattern due to their unique chemical environments.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. In derivatives of 8-aminonaphthalene-1-sulfonic acid, the carbon atoms of the naphthalene ring resonate in the range of δ 115 to 145 ppm. nih.gov The carbon atom attached to the amino group and the one bearing the sulfonate group would show characteristic chemical shifts influenced by the electron-donating and electron-withdrawing nature of these substituents, respectively.

A hypothetical ¹H and ¹³C NMR data table for this compound, based on related structures, is presented below.

| Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| 7.0 - 8.5 | Aromatic Protons |

| 4.5 - 5.5 | Amino Protons (broad) |

Note: This data is illustrative and based on the analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of a compound. For this compound, the expected monoisotopic mass is approximately 245.0123 g/mol for the sodium salt and 223.0303 g/mol for the free acid. nih.gov

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is commonly used for such compounds. In the negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. For example, the calculated m/z for the anion of a related compound, C₁₆H₁₂NO₃S⁻, is 298.0543, with the found value being 298.0558. nih.gov

The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of the sulfonate group (SO₃) and subsequent cleavages of the naphthalene ring. The NIST WebBook provides access to the mass spectrum of 1,7-Cleve's acid (an alternative name for 8-aminonaphthalene-2-sulfonic acid), which can be used for detailed fragmentation analysis. nist.gov

| Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₁₀H₈NNaO₃S |

| Monoisotopic Mass (Sodium Salt) | 245.0123 g/mol |

| Monoisotopic Mass (Free Acid) | 223.0303 g/mol |

| Ionization Mode | ESI (Negative) |

| Expected Primary Ion | [M-H]⁻ |

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of 8-aminonaphthalene-2-sulfonic acid, available from the NIST database for 1,7-Cleve's acid, shows characteristic absorption bands. nist.gov The N-H stretching vibrations of the primary amine are expected in the region of 3300-3500 cm⁻¹. The S=O stretching vibrations of the sulfonate group typically appear as strong bands between 1250 and 1150 cm⁻¹ (asymmetric) and 1070 and 1010 cm⁻¹ (symmetric). The C=C stretching vibrations of the naphthalene ring are observed in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information. While specific Raman data for this compound is scarce, it is known to be a powerful tool for analyzing the vibrational modes of aromatic systems. spectroscopyonline.com The symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum.

| Vibrational Spectroscopy Data | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| Asymmetric S=O Stretch | 1150 - 1250 |

| Symmetric S=O Stretch | 1010 - 1070 |

| C-S Stretch | 650 - 750 |

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional structure of a crystalline solid is determined by X-ray crystallography. A study published in Acta Crystallographica Section E: Structure Reports Online details the crystal structure of 8-ammonionaphthalene-2-sulfonate monohydrate. nih.gov

| Crystallographic Data for 8-Ammonionaphthalene-2-sulfonate Monohydrate nih.gov | |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.1616 (3) |

| b (Å) | 16.4608 (7) |

| c (Å) | 8.9059 (3) |

| Volume (ų) | 1049.88 (7) |

| Z | 4 |

Photophysical Properties and Electronic Transitions

The interaction of this compound with light is governed by its electronic structure, which can be probed using UV-Visible absorption spectroscopy.

UV-Visible Absorption Spectroscopy and Chromophore Characterization

The primary chromophore in this compound is the naphthalene ring system. The electronic transitions within this aromatic system give rise to characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. The position and intensity of these bands are influenced by the attached amino and sulfonate groups.

The UV-visible absorption spectrum of naphthalenesulfonic acids typically exhibits multiple absorption bands corresponding to π → π* transitions. For derivatives of 8-anilinonaphthalene-1-sulfonic acid in water, absorption maxima are observed in the range of 310 to 380 nm. nih.gov The amino group, being an auxochrome, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene.

| Photophysical Properties | |

| Chromophore | Naphthalene Ring |

| Expected Transition Type | π → π* |

| Approximate Absorption Region | Ultraviolet (UV) |

Fluorescence Spectroscopy: Quantum Yields and Emission Maxima

Fluorescence spectroscopy is a powerful technique to probe the electronic properties of molecules like this compound. The fluorescence quantum yield (Φ_F_), which represents the efficiency of the fluorescence process, and the emission maximum (λ_em_), which indicates the energy of the emitted light, are key parameters that are highly dependent on the molecular structure and the surrounding solvent environment.

For aminonaphthalene sulphonates, the positions of the amino and sulphonate groups on the naphthalene ring significantly influence their fluorescent properties. For instance, studies on related compounds like 8-anilinonaphthalene-1-sulphonate (ANS) derivatives show that they are weakly fluorescent in water but exhibit a significant increase in fluorescence quantum yield in less polar organic solvents or when bound to the hydrophobic pockets of proteins. nih.gov This enhancement is often accompanied by a blue shift (hypsochromic shift) in the emission maximum. nih.gov

The quantum yields of ANS derivatives can vary widely depending on the substituents and the solvent. For example, the parent compound, 8-anilino-1-naphthalenesulfonic acid, has a quantum yield of 0.003 in water, which increases to 0.154 in ethylene (B1197577) glycol. usp.org The emission maximum also shifts from 534 nm in water to 508 nm in ethylene glycol. usp.org It is expected that this compound would exhibit similar solvatochromic behavior, with low quantum yields in polar solvents like water and higher yields in less polar environments. The viscosity of the solvent can also play a role, with more viscous media potentially leading to higher quantum yields by restricting non-radiative decay pathways. smolecule.com

Table 1: Illustrative Fluorescence Data for an Analogous Compound (8-anilino-1-naphthalenesulfonic acid)

| Solvent | Emission Maximum (λ_em) (nm) | Quantum Yield (Φ_F_) |

| Water | 534 | 0.003 |

| Ethylene Glycol | 508 | 0.154 |

| Data sourced from a study on 8-anilino-1-naphthalenesulfonic acid, a structurally related compound, to illustrate the principles of fluorescence behavior. usp.org |

Excited-State Reactions and Intramolecular Charge Transfer Phenomena

Upon absorption of light, molecules like this compound are promoted to an excited electronic state. The subsequent relaxation processes can involve various photophysical and photochemical pathways, including excited-state reactions. A prominent phenomenon in aminonaphthalene derivatives is intramolecular charge transfer (ICT). ekb.eg

In the ground state, the electron density is distributed across the molecule. However, upon excitation, an electron can be transferred from the electron-donating amino group to the electron-accepting naphthalene ring system, creating an ICT state. ekb.eg This ICT state is often more polar than the ground state and is characterized by a large excited-state dipole moment. The formation and stabilization of the ICT state are highly dependent on the solvent polarity and the geometry of the molecule. ekb.egias.ac.in

The electronic spectra of related compounds, such as 2-aminonaphthalene-6-sulphonate, suggest the importance of ICT in their spectral properties. acs.org The lone-pair electrons on the nitrogen atom are principally involved in the lower energy electronic transitions. acs.org In some cases, dual fluorescence can be observed, with one emission band originating from a locally excited (LE) state and another, typically at a longer wavelength, from the ICT state. ias.ac.in The relative intensities of these two emission bands can be modulated by the solvent environment. Theoretical studies on 1-aminonaphthalene have identified two low-lying excited states, ¹Lₐ and ¹Lₑ, which are central to its photophysics. nih.gov

Solvent Effects on Electronic Spectra and Excited State Dynamics

The electronic absorption and emission spectra of this compound are expected to be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from the change in the dipole moment of the molecule upon electronic transition.

In general, for compounds that become more polar in the excited state, an increase in solvent polarity leads to a more significant stabilization of the excited state compared to the ground state. This results in a red shift (bathochromic shift) of the fluorescence emission maximum. ekb.egacs.org Studies on 1-aminonaphthalene-4-sulphonate and 2-aminonaphthalene-6-sulphonate have shown such a bathochromic shift in their fluorescence spectra with increasing solvent polarity. ekb.eg

Advanced Separation and Quantification Methodologies

The analysis of this compound in various matrices requires robust and sensitive analytical methods. High-performance liquid chromatography, gas chromatography-mass spectrometry, and capillary electrophoresis are powerful techniques for the separation and quantification of this and related compounds.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile compounds like naphthalene sulphonates. rsc.org The separation of positional isomers of aminonaphthalene sulphonates can be challenging but is often achieved using reversed-phase HPLC. oup.com

For the separation of aromatic sulphonates, ion-pair chromatography is a frequently employed strategy. sielc.com An ion-pairing agent, such as tetrabutylammonium (B224687) (TBA), is added to the mobile phase to form a neutral complex with the anionic sulphonate group, which can then be retained and separated on a non-polar stationary phase like C18. sielc.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

Diverse detection modes can be coupled with HPLC for the analysis of this compound. UV-Vis detection is a common choice, as the naphthalene ring system exhibits strong absorbance in the UV region. nih.gov However, for higher sensitivity and selectivity, fluorescence detection is often preferred, given the inherent fluorescent nature of aminonaphthalene sulphonates. sielc.comnih.gov The excitation and emission wavelengths can be optimized to maximize the signal for the target analyte while minimizing interferences. nih.gov Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to provide definitive identification based on the mass-to-charge ratio of the analyte. gcms.cz

Table 2: Exemplary HPLC Parameters for Naphthalene Sulphonate Analysis

| Parameter | Condition |

| Column | C18 (or other reversed-phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an ion-pairing agent (e.g., TBAB) |

| Detection | UV-Vis, Fluorescence, Mass Spectrometry |

| These are general conditions and would require optimization for the specific analysis of this compound. sielc.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique, but it is generally not suitable for the direct analysis of polar and non-volatile compounds like this compound. The high polarity of the amino and sulphonate groups, along with the ionic nature of the sodium salt, makes the compound thermally labile and prone to adsorption in the GC system.

To overcome this limitation, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. wiley.com Common derivatization strategies include silylation, acylation, or alkylation, which target the active hydrogens on the amino group. wiley.com For example, silylation reagents can replace the active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group. wiley.com The analysis of naphthalene metabolites like 1- and 2-naphthol (B1666908) has been successfully performed using GC-MS after a derivatization step to form acetylated derivatives. nih.gov

Once derivatized, the compound can be separated on a GC column, typically a non-polar capillary column, and detected by a mass spectrometer. nih.gov GC-MS provides excellent separation efficiency and definitive identification based on the mass spectrum of the derivative, which exhibits characteristic fragmentation patterns. However, the development of a robust derivatization method can be challenging and may require careful optimization of reaction conditions. sielc.com

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it well-suited for the analysis of charged species like this compound. rsc.org In capillary zone electrophoresis (CZE), analytes are separated based on their charge-to-size ratio in a simple buffer-filled capillary under the influence of an electric field. usp.orgbohrium.com

The separation of various aromatic sulphonates has been demonstrated using CZE with a simple borate (B1201080) buffer. bohrium.com For enhanced separation of anionic surfactants, including aromatic sulphonates, the addition of divalent cations like Mg²⁺ to the buffer can improve migration times and resolution. researchgate.net Detection is typically performed using UV absorbance or, for higher sensitivity, fluorescence. bohrium.com

For complex mixtures or trace analysis, CE can be coupled with pre-concentration techniques like solid-phase extraction (SPE). gcms.czbohrium.com This combined approach allows for the determination of aromatic sulphonates at very low concentrations in environmental samples. bohrium.com Furthermore, coupling CE with mass spectrometry (CE-MS) provides an additional dimension of analysis for unambiguous peak identification.

Spectrophotometric Titration Techniques

Spectrophotometric titration is a powerful analytical method used to determine the concentration of a substance by measuring the change in absorbance of light as a titrant is added. This technique is particularly useful for compounds like this compound, whose constituent ions can undergo reactions that lead to a distinct change in their light-absorbing properties. The titration can be based on various chemical principles, including acid-base reactions (protonation/deprotonation) or complex formation.

The underlying principle of this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. During a titration, as the analyte reacts with the titrant, the concentration of the analyte, the product, or an indicator changes, leading to a measurable change in the absorbance of the solution at a specific wavelength. A plot of absorbance versus the volume of titrant added typically yields a curve with a sharp inflection point, which corresponds to the equivalence point of the titration.

Acid-Base Spectrophotometric Titration

For this compound, an acid-base spectrophotometric titration can be employed to determine its concentration or to determine the pKa value of its amino group. The compound possesses an amino group (-NH₂) which is basic and a sulphonate group (-SO₃⁻) which is the conjugate base of a strong acid and thus pH-neutral in aqueous solution. The amino group can be protonated in acidic conditions to form an ammonium (B1175870) group (-NH₃⁺).

The protonated (-NH₃⁺) and deprotonated (-NH₂) forms of the molecule exhibit different UV-Vis absorption spectra. By monitoring the absorbance at a wavelength where the difference in molar absorptivity between the two forms is significant, one can track the progress of the protonation/deprotonation reaction as a strong acid or base is added as the titrant.

The process involves preparing a solution of this compound and measuring its absorbance at a fixed wavelength while incrementally changing the pH of the solution by adding a titrant (e.g., HCl or NaOH). The collected data of absorbance versus pH can be plotted to generate a titration curve. The inflection point of this sigmoid curve corresponds to the pKa of the amino group.

A hypothetical dataset for the spectrophotometric titration of a 1 x 10⁻⁴ M solution of this compound is presented below. The absorbance is monitored at a wavelength where the deprotonated form shows significantly higher absorbance than the protonated form.

| pH | Absorbance at λmax |

|---|---|

| 2.0 | 0.150 |

| 2.5 | 0.185 |

| 3.0 | 0.260 |

| 3.5 | 0.400 |

| 4.0 | 0.550 |

| 4.5 | 0.615 |

| 5.0 | 0.650 |

| 6.0 | 0.680 |

Complexometric Spectrophotometric Titration

Research has shown that naphthalene sulfonates, including 8-aminonaphthalene-2-sulphonate, can form outer-sphere complexes with metal ions. researchgate.net This property can be exploited for a complexometric spectrophotometric titration. A study by Kuznetsov and Benamor demonstrated the titration of mixtures of naphthalene sulfonates with barium chloride (BaCl₂) in a water/acetone solution. researchgate.net

In this type of titration, the absorbance of the solution is monitored as a solution containing a metal ion (the titrant) is added to the solution of the aminonaphthalenesulphonate (the analyte). The formation of the metal-ligand complex alters the electronic structure of the molecule, leading to a change in its UV-Vis absorption spectrum.

The reaction can be followed by monitoring the absorbance at a wavelength where the complex and the free ligand have significantly different molar absorptivities. Alternatively, a metallochromic indicator can be used, which changes color upon complexing with excess metal ions after all the analyte has been complexed. researchgate.net The titration curve is constructed by plotting absorbance against the volume of titrant added. The endpoint is indicated by a sharp change in the slope of the curve.

The stability of the formed complex is a critical factor for the feasibility of this titration. The study found that naphthalene sulfonates form neutral outer-sphere complexes with aquated barium ions that are relatively stable in water/acetone solutions, making this a viable titrimetric method. researchgate.net A typical titration curve for a mixture containing 5-aminonaphthalene-2-sulfonate and 8-aminonaphthalene-2-sulfonate shows distinct endpoints for each component when titrated with barium chloride. researchgate.net

Below is a representative data table illustrating the expected changes in absorbance during a direct complexometric spectrophotometric titration of this compound with a barium chloride solution.

| Volume of BaCl₂ Added (mL) | Absorbance at Monitoring Wavelength |

|---|---|

| 0.0 | 0.650 |

| 1.0 | 0.580 |

| 2.0 | 0.510 |

| 3.0 | 0.440 |

| 4.0 | 0.370 |

| 5.0 | 0.305 |

| 6.0 | 0.300 |

| 7.0 | 0.300 |

Theoretical and Computational Investigations of Aminonaphthalenesulfonates

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Sodium 8-aminonaphthalene-2-sulphonate. These methods model the behavior of electrons and nuclei to predict the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like 8-aminonaphthalene-2-sulphonate. DFT studies can predict optimized molecular geometries, bond lengths, bond angles, and Mulliken atomic charges. For instance, a DFT calculation with a functional such as B3LYP and a basis set like 6-311G+(d,p) can provide a detailed picture of the molecule's three-dimensional structure. nih.gov

In the case of 8-aminonaphthalene-2-sulphonate, DFT calculations would reveal the planarity of the naphthalene (B1677914) core and the orientation of the amino (-NH₂) and sulphonate (-SO₃⁻) groups. The interaction between the peri-positioned amino group and the hydrogen at the 1-position can be quantified, providing insights into steric strain. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Representative DFT Calculated Ground State Properties of 8-Aminonaphthalene-2-sulphonate

| Property | Calculated Value |

| Total Energy | Value in Hartrees |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would be derived from specific computational studies.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate electronic structure information, especially for electron correlation effects. These high-level calculations serve to validate the results from DFT and can be particularly important for understanding weak interactions and excited states. For a molecule like 8-aminonaphthalene-2-sulphonate, ab initio calculations could offer a more refined description of the electronic distribution and the nature of the chemical bonds.

Computational Modeling of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic behavior of molecules, including their interaction with light.

Prediction of UV-Vis and Fluorescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules and predicting their UV-Vis absorption and fluorescence spectra. researchgate.netnih.gov By calculating the vertical excitation energies and oscillator strengths, one can simulate the absorption spectrum. For 8-aminonaphthalene-2-sulphonate, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the π → π* transitions within the naphthalene ring system.

Similarly, by optimizing the geometry of the first singlet excited state (S₁), it is possible to calculate the emission energy and thus predict the fluorescence spectrum. The difference between the absorption and emission maxima provides the Stokes shift, a critical parameter for fluorescent dyes.

Table 2: Representative TD-DFT Predicted Spectroscopic Data for 8-Aminonaphthalene-2-sulphonate

| Parameter | Predicted Value (in vacuum) | Predicted Value (in water) |

| Absorption λmax | Wavelength in nm | Wavelength in nm |

| Emission λmax | Wavelength in nm | Wavelength in nm |

| Oscillator Strength | Dimensionless value | Dimensionless value |

| Stokes Shift | Value in nm | Value in nm |

Note: The values in this table are illustrative. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining results that can be compared with experimental data in solution.

Simulation of Excited State Charge Transfer

Aminonaphthalenes are known to exhibit intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon critical to their application as fluorescent probes. mdpi.comnih.gov In the ground state of 8-aminonaphthalene-2-sulphonate, the electron density is distributed across the molecule. Upon absorption of a photon, an electron can be promoted from an orbital primarily located on the amino group (the electron donor) to an orbital associated with the naphthalene ring and the sulphonate group (the electron acceptor).

Computational methods can model this charge redistribution in the excited state. By analyzing the changes in atomic charges and molecular orbital compositions between the ground and excited states, the extent and nature of the ICT can be quantified. For instance, studies on related naphthalenesulfonic acids have shown that the degree of charge transfer is influenced by the substitution pattern and the surrounding solvent. acs.org This charge transfer character of the excited state is responsible for the sensitivity of the fluorescence to the polarity of the environment.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of the molecule in a condensed phase, such as in a solvent. MD simulations model the movements of atoms and molecules over time based on classical mechanics and a force field that describes the inter- and intramolecular forces.

For this compound in an aqueous solution, MD simulations can reveal the structure of the solvation shell around the molecule. nih.gov This includes the arrangement of water molecules around the polar sulphonate and amino groups, as well as the hydrophobic naphthalene core. The simulations can quantify the number of hydrogen bonds between the solute and solvent molecules and their lifetimes. Understanding these interactions is crucial as the solvent can significantly influence the compound's conformation, stability, and spectroscopic properties. For example, MD simulations can help to rationalize the shifts in absorption and emission spectra observed in different solvents.

Table 3: Representative Data from Molecular Dynamics Simulation of 8-Aminonaphthalene-2-sulphonate in Water

| Parameter | Description | Illustrative Finding |

| Radial Distribution Function (g(r)) | Probability of finding a water oxygen atom at a certain distance from the sulphonate sulfur atom. | A sharp peak at a short distance, indicating a well-defined first solvation shell. |

| Hydrogen Bond Count | Average number of hydrogen bonds between the amino group and surrounding water molecules. | An average number |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Provides insight into the exposure of different parts of the molecule to the solvent. |

Note: The findings in this table are representative of what can be obtained from MD simulations and are not based on a specific published study of this exact molecule.

Structure-Reactivity Relationship Studies via Computational Approaches

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in deciphering the link between the molecular structure of aminonaphthalenesulfonates and their chemical reactivity or biological activity. nih.govnih.gov These models establish a mathematical correlation between the chemical structure and a specific activity. nih.gov

The general workflow for QSAR modeling involves several key steps:

Data Set Selection: A series of compounds with known activities is chosen.

Molecular Descriptor Calculation: Numerical values, or descriptors, that quantify various aspects of the molecules' structures are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a predictive model. nih.gov

Model Validation: The model's robustness and predictive power are rigorously tested. mdpi.com

For classes of compounds related to aminonaphthalenesulfonates, such as arylsulfonamide hydroxamates and other sulfonamide derivatives, QSAR studies have successfully identified key structural features that govern their activity. nih.gov For instance, in a study on arylsulfonamide-based inhibitors, models were developed using PaDEL descriptors with MLR and PLS methods, achieving good statistical significance. nih.gov

Computational chemistry also allows for the detailed analysis of molecular properties that dictate reactivity. For example, a study on the isomers 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid used computational methods to analyze their relative stabilities. acs.org By calculating the electronic energy and the frontier orbital energy gap (the difference between the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), researchers confirmed that the 1-isomer is more reactive (less stable) than the 2-isomer. acs.org A similar analysis of 2-amino-1-naphthalenesulfonic acid using Density Functional Theory (DFT) provided insights into its structural and electronic properties through Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses. spectroscopyonline.com MEP maps are particularly useful as they visualize the electrostatic potential on the molecular surface, indicating regions prone to electrophilic or nucleophilic attack and thus predicting sites of chemical reactivity. spectroscopyonline.com

These computational techniques provide a framework for understanding the reactivity of this compound. The positions of the amino and sulfonate groups on the naphthalene core create a specific distribution of electron density, which can be modeled to predict how the molecule will interact with other chemical species.

Table 1: Key Computational Methods in Structure-Reactivity Studies

| Method | Description | Application Example |

| QSAR | Establishes quantitative relationships between molecular descriptors and a target property (e.g., biological activity). nih.gov | Predicting the inhibitory activity of arylsulfonamide hydroxamates based on their structural features. nih.gov |

| DFT | A quantum mechanical modeling method used to investigate the electronic structure of molecules. | Calculating the stability and reactivity of naphthalenesulfonic acid isomers. acs.org |

| NBO Analysis | Analyzes the filled and empty orbitals of a molecule to understand charge transfer and intramolecular interactions. | Investigating donor-acceptor interactions within 2-amino-1-naphthalenesulfonic acid. spectroscopyonline.com |

| MEP Analysis | Maps the electrostatic potential onto the molecular surface to identify regions of positive and negative charge. spectroscopyonline.com | Predicting reactive sites for chemical interactions in aminonaphthalenesulfonic acids. spectroscopyonline.com |

Predictive Environmental Fate and Transport Modeling

Predictive models are essential for estimating the environmental distribution, persistence, and ultimate fate of chemicals like this compound. These models integrate a compound's physicochemical properties with environmental parameters to simulate its behavior in various compartments such as water, soil, and air.

The environmental journey of a chemical is governed by several processes, including:

Transport: Movement within and between environmental media.

Transformation: Alteration of the chemical's structure, primarily through biodegradation and photodegradation.

Partitioning: Distribution between different phases, such as water and sediment.

For sulfonated naphthalenes, their high water solubility is a key characteristic that dictates their environmental mobility, suggesting they are likely to be found predominantly in aquatic systems.

Biodegradation Modeling: Predicting the biodegradability of aminonaphthalenesulfonates is a critical component of environmental fate assessment. Studies have shown that these compounds can be degraded by microbial communities. For example, a mixed bacterial culture was found to degrade 6-aminonaphthalene-2-sulfonate. nih.gov The degradation involved a mutualistic interaction between two Pseudomonas strains, where one strain initiated the attack on the naphthalene ring, and the other degraded the resulting intermediate, 5-aminosalicylate. nih.gov Such findings are crucial for developing predictive biodegradation pathway models. These models can utilize databases of known metabolic reactions to predict the likely degradation products of a given compound.

Multimedia Environmental Fate Models: Quantitative Water Air Sediment Interaction (QWASI) models are a type of multimedia fugacity model used to predict the distribution of chemicals in an aquatic environment. These models use the compound's properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and environmental characteristics to calculate its concentration and persistence in different compartments. While specific QWASI models for this compound are not readily available in the literature, the methodology is applicable.

The modeling process typically involves defining an evaluative environment with interconnected compartments (e.g., water, suspended sediment, bottom sediment). The model then solves mass balance equations to determine the steady-state distribution of the chemical.

Table 2: Key Parameters in Environmental Fate Modeling

| Parameter | Description | Relevance for this compound |

| Water Solubility | The maximum amount of a substance that can dissolve in water. | High solubility suggests high mobility in aquatic environments. |

| Octanol-Water Partition Coefficient (Kow) | A measure of a chemical's lipophilicity, indicating its tendency to partition into organic matter (e.g., sediment, biota) versus water. | Influences bioaccumulation potential and adsorption to sediment. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Low vapor pressure indicates it is unlikely to volatilize significantly from water. |

| Biodegradation Rate | The rate at which the chemical is broken down by microorganisms. | A key factor determining the persistence of the compound in the environment. nih.gov |

Environmental Distribution and Transformation of Naphthalene Sulfonates

Environmental Occurrence and Distribution in Aquatic Systems

Naphthalene (B1677914) sulfonates, including aminonaphthalene sulfonates, are recognized as environmental contaminants due to their widespread use and persistence. researchgate.net Their presence has been detected in various aquatic environments, including river water and industrial wastewater. researchgate.netnih.govnih.gov The concentration of these compounds can vary significantly, from nanogram per liter (ng/L) to microgram per liter (µg/L) levels in European river and surface waters, and can reach much higher concentrations in the milligram per liter (mg/L) range in industrial wastewater treatment plants. researchgate.net The hydrophilic nature of the sulfonate group contributes to their high mobility in water, allowing them to be transported over considerable distances within aquatic ecosystems. nih.govresearchgate.net

Biodegradation Pathways and Resistance Mechanisms

The biodegradation of aminonaphthalene sulfonates is a complex process influenced by the structure of the specific isomer and the metabolic capabilities of the microbial communities present. While some sulfonated aromatic compounds are known to be recalcitrant to biodegradation, certain microorganisms have demonstrated the ability to degrade them under specific conditions. nih.govresearchgate.net

Research has shown that mixed bacterial communities are often more effective at completely degrading complex aromatic compounds like aminonaphthalene sulfonates than single microbial strains. nih.govnih.govoup.com For instance, a mixed bacterial culture isolated from river water was capable of degrading 6-aminonaphthalene-2-sulfonic acid. nih.govnih.gov This degradation involved a mutualistic interaction between two Pseudomonas strains. One strain initiated the breakdown of the naphthalene ring, while the other further degraded the resulting intermediate. nih.govnih.gov

Studies on the microbial degradation of various naphthalene-2-sulfonates with amino or hydroxyl substituents have identified the formation of corresponding hydroxy- or aminosalicylates as key biotransformation products. nih.govnih.gov The initial step often involves a regioselective dihydroxylation of the naphthalene ring. frontiersin.org For example, the degradation of 6-aminonaphthalene-2-sulfonic acid by a Pseudomonas strain resulted in the formation of 5-aminosalicylate. nih.govnih.gov In the case of naphthalene disulfonic acids, the degradation pathway involves a primary desulfonation through regioselective dihydroxylation, followed by a second desulfonation during the hydroxylation of an intermediate like 5-sulfosalicylic acid to produce gentisic acid, which can then enter central metabolic pathways. frontiersin.org

The table below summarizes findings from various microbial degradation studies on aminonaphthalene sulfonates.

| Original Compound | Microbial Strain(s) | Key Biotransformation Product(s) |

| 6-Aminonaphthalene-2-sulfonic acid | Mixed bacterial community (Pseudomonas sp.) | 5-Aminosalicylate |

| 1-Naphthalenesulfonic acid | Pseudomonas sp. strain S-313 | 1-Naphthol |

| 2-Naphthalenesulfonic acid | Pseudomonas sp. strain S-313 | 2-Naphthol (B1666908) |

| 5-Amino-1-naphthalenesulfonic acid | Pseudomonas sp. strain S-313 | 5-Amino-1-naphthol |

This table is based on data from microbial degradation studies. The biotransformation products listed are key intermediates identified in the degradation pathways.

Conventional biological wastewater treatment processes, such as activated sludge systems, may not be fully effective in removing certain naphthalene sulfonates. researchgate.net The persistence of these compounds is often attributed to the stability of the aromatic ring and the hydrophilic nature of the sulfonate group, which can hinder microbial uptake. nih.govresearchgate.net Some naphthalene sulfonates have been shown to be non-biodegradable or only partially biodegradable in mixed microbial cultures under aerobic conditions. itu.edu.tr For example, H-acid (1-amino-8-naphthol-3,6-disulfonic acid) was found to be resistant to biodegradation and accumulated in treated wastewater. itu.edu.tr This persistence necessitates the investigation of more advanced treatment technologies to ensure their complete removal from wastewater effluents.

Abiotic Transformation Processes

In addition to biodegradation, abiotic processes can contribute to the transformation of aminonaphthalene sulfonates in the environment. These processes are primarily driven by photochemical reactions and oxidative degradation.

While specific studies on the phototransformation of sodium 8-aminonaphthalene-2-sulfonate are limited, research on related naphthalene sulfonates suggests that photochemical degradation can occur. The absorption of light can lead to the excitation of the molecule and subsequent chemical reactions, potentially involving the cleavage of the aromatic ring or modification of the substituent groups. However, the efficiency and products of phototransformation are highly dependent on environmental conditions such as the presence of photosensitizers and the wavelength of light.

Advanced Oxidation Processes (AOPs) have been investigated for the degradation of persistent organic pollutants like naphthalene sulfonates. researchgate.net These processes generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO4•−), which can effectively break down the complex aromatic structure of these compounds. mdpi.com

Studies on the degradation of other aminonaphthalene sulfonic acids, such as H-acid, using persulfate oxidation have demonstrated the potential of these methods. nih.gov The activation of persulfate, either by heat or alkali, generates sulfate radicals that can oxidize the target compound. nih.gov For instance, the thermally activated persulfate degradation of H-acid resulted in a significant removal rate. nih.gov The degradation products identified in such oxidative processes can include smaller organic molecules, indicating the opening of the naphthalene ring. nih.gov For example, the oxidation of H-acid was found to produce terephthalic acid, suggesting the formation of phthalic anhydride (B1165640) as an intermediate after the naphthalene ring cleavage. nih.gov Similarly, the degradation of 1,5-naphthalenedisulfonate by thermally activated persulfate has been shown to lead to the cleavage of the naphthalene structure and significant mineralization of the organic carbon. researchgate.net

The table below presents a summary of research findings on the oxidative degradation of related naphthalene sulfonates.

| Compound | Oxidative Process | Key Findings |

| 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid) | Thermally-activated persulfate oxidation | Significant removal rate achieved; terephthalic acid identified as a degradation product. nih.gov |

| 1,5-Naphthalenedisulfonate | Thermally-activated persulfate oxidation | Cleavage of the naphthalene structure and high degree of mineralization observed. researchgate.net |

| Various 4-Aminobenzene sulfonamides | Fe(0), Fe(II), Fe(III), or Fe(VI) activated sulfite | Degradation effectiveness depended on the iron species, with Fe(VI)/sulfite showing the highest removal. Proposed degradation pathways include hydroxylation and SO2 extrusion. mdpi.com |

This table summarizes the outcomes of various oxidative degradation studies on naphthalene sulfonates and related compounds, highlighting the effectiveness of different advanced oxidation processes.

Sorption and Mobility in Environmental Compartments

The environmental distribution of sodium 8-aminonaphthalene-2-sulphonate is significantly influenced by its interactions with solid phases such as soils and sediments, and its behavior within aqueous systems. The key processes governing its fate in the environment are sorption to terrestrial and aquatic particulate matter and its mobility in water, particularly groundwater.

The interaction of this compound with soils and sediments is a critical factor in determining its environmental concentration and potential for transport. Adsorption studies indicate that this compound tends to follow a Langmuir Type II adsorption behavior. smolecule.com This is characterized by an initial rapid uptake at low concentrations, which then gradually approaches a saturation point. smolecule.com The adsorption process is largely reversible and is understood to occur through physisorption mechanisms. smolecule.com

The degree of adsorption is influenced by the properties of the substrate, with greater uptake observed on more hydrophobic surfaces. smolecule.com This suggests that interactions between the naphthalene ring of the compound and hydrophobic organic matter in soils and sediments are a key driving force for its sorption.

Table 1: Experimentally Determined Soil Organic Carbon Partition Coefficients (Koc) for 2-Naphthalene Sulfonate

| Parameter | Value (L/kg) | Linearity |

|---|---|---|

| Koc Range | 24.6 - 36.5 | Linear |

| Mean Koc | 30.55 | Linear |

Data for 2-naphthalene sulfonate, a structurally similar compound, used as a proxy.

These relatively low Koc values suggest that aminonaphthalene sulfonates have a limited tendency to adsorb to the organic fraction of soils and sediments. Consequently, they are expected to be mobile in these environmental compartments. The primary mechanism of sorption is the partitioning into soil organic matter.

The high water solubility of this compound is a defining characteristic that strongly influences its mobility in aquatic environments, including groundwater. This compound is classified as "freely soluble" in aqueous media, with its solubility exceeding 10 g/L at room temperature. smolecule.com This high solubility is primarily due to the presence of the ionic sulfonate group (–SO₃⁻) in its sodium salt form, which promotes strong ion-dipole interactions with polar water molecules. smolecule.comsolubilityofthings.com

Several factors can influence the water solubility of aminonaphthalene sulfonates:

pH: The solubility can be dependent on the pH of the aqueous solution. The amino group can be protonated at lower pH values, which may alter its interaction with water molecules. solubilityofthings.comsolubilityofthings.com

Temperature: Generally, an increase in temperature leads to enhanced solubility due to increased molecular kinetic energy. solubilityofthings.com

Presence of Salts: The ionic strength of the solution, influenced by the presence of other salts, can affect solubility, potentially leading to a "salting out" effect at high salt concentrations. solubilityofthings.com

Table 2: Water Solubility of this compound

| Solvent | Solubility | Temperature |

|---|

The high water solubility, combined with a low sorption potential, indicates that this compound is likely to be highly mobile in groundwater systems. Compounds with these characteristics can be readily transported with the flow of groundwater, potentially leading to the contamination of aquifers.

Studies on the transport of the related compound 2-naphthalene sulfonate through porous media suggest that its movement is retarded relative to a non-reactive tracer. Based on its Koc values, it is estimated that 2-naphthalene sulfonate would take approximately 2.4 to 3.1 times longer to travel through an aquifer than water itself. This retardation is a direct consequence of the sorption interactions with the organic carbon present in the aquifer material. Given the structural similarity, a comparable level of mobility and retardation can be anticipated for this compound. The persistence of such compounds in groundwater is a concern, as natural attenuation through biodegradation may be slow under certain subsurface conditions.

Q & A

Q. What methodologies quantify degradation products in environmental or biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.